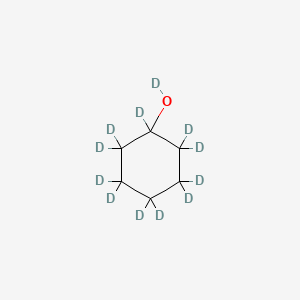
Methyl 2-chloroisonicotinate
Vue d'ensemble
Description
Methyl 2-chloroisonicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Methyl 2-chloroisonicotinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Safety and Hazards
“Methyl 2-chloroisonicotinate” is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-chloroisonicotinate can be synthesized through the esterification of 2-chloroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where 2-chloropyridine-4-carboxylic acid is reacted with thionyl chloride under controlled temperatures and pressures. The resulting acid chloride is then esterified with methanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization Reactions: This compound can participate in cyclization reactions to form heterocyclic compounds, particularly pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Cyclization: Reagents like phosphorus oxychloride or polyphosphoric acid under elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-aminoisonicotinate or 2-thioisonicotinate derivatives.
Cyclization Products: Various pyridine-based heterocycles.
Mécanisme D'action
The mechanism of action of methyl 2-chloroisonicotinate involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the ester group. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific derivative being studied and its intended application .
Comparaison Avec Des Composés Similaires
- Methyl 2-chloropyridine-4-carboxylate
- Methyl 3-chloroisonicotinate
- Methyl 2,6-dichloroisonicotinate
- Methyl 2-chloro-6-methoxyisonicotinate
Comparison: Methyl 2-chloroisonicotinate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific heterocyclic compounds .
Propriétés
IUPAC Name |
methyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUHTMLFUAAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371644 | |
| Record name | Methyl 2-chloroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-11-1 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2-chloroisonicotinate used as a starting material in the synthesis of complex molecules?
A1: this compound serves as a versatile starting point for synthesizing various compounds, including pharmaceuticals, due to its chemical structure. [, ] The presence of the methyl ester and the chlorine atom allows for diverse chemical transformations. For example, in the synthesis of AZD6564, a 3-isoxazolol containing antifibrinolytic agent, the chlorine atom in this compound is utilized in a Negishi coupling reaction. [] This reaction is crucial for building the core structure of the target molecule.
Q2: What challenges are associated with using this compound as a starting material, and how are they addressed in the research?
A2: One challenge encountered when using this compound is the potential for unwanted side reactions. For instance, during the synthesis of a 1-hydroxy-2-pyridone analog of caffeic acid, reacting this compound with sodium methoxide resulted in a mixture of the desired product and 2-chloroisonicotinic acid due to unintended de-esterification. [] To address this, researchers employed a controlled reaction environment and optimized reaction conditions to favor the desired product formation and minimize side reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)









